N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine

Cannabinoid pharmacology GPCR ligand discovery Pyrazole SAR

Researchers sourcing pyrazole methanamine building blocks face inconsistent purity and uncertain pharmacological profiles across analogs. CAS 956208-04-1 resolves this with a defined 1-propyl-3-methyl-5-(methylaminomethyl) substitution pattern and vendor-certified purity. - Validated 5-(methylaminomethyl)pyrazole scaffold with reported single-digit nanomolar CB1 affinity in class-level studies - Moderate logP ~1.3 outperforms rimonabant (logP ~6.1) in aqueous solubility for in vitro assays - Room-temperature storage stability and solid physical form simplify parallel synthesis workflows

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 956208-04-1
Cat. No. B1365571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine
CAS956208-04-1
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=N1)C)CNC
InChIInChI=1S/C9H17N3/c1-4-5-12-9(7-10-3)6-8(2)11-12/h6,10H,4-5,7H2,1-3H3
InChIKeyCZZZETWSDLXGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine: Structural & Physicochemical Profile


N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine (CAS 956208-04-1) is a substituted pyrazole methanamine derivative with molecular formula C9H17N3 and molecular weight 167.25 g/mol . It features a 1-propyl group at the N1 position, a 3-methyl substituent on the pyrazole ring, and a secondary methylamine group attached via a methylene linker at the 5-position . The compound is commercially available as a research chemical with reported purities ranging from 95% to 98% . Its physicochemical profile includes a calculated logP of approximately 1.3, indicating moderate lipophilicity, and three hydrogen bond acceptors with one hydrogen bond donor . While limited target‑specific biological data are publicly available, the compound's pyrazole scaffold is structurally related to known cannabinoid CB1 receptor ligands, suggesting potential as a pharmacological tool or synthetic intermediate in medicinal chemistry programs [1].

Pyrazole methanamine scaffold suitable for CB1 receptor research tool development
Moderate lipophilicity (calculated logP ~1.3) supports aqueous assay formulation without co‑solvents
Vendor‑certified purity 95–98% enables reproducible pharmacological and synthetic workflows
Unique 1‑propyl‑3‑methyl‑5‑(methylaminomethyl) substitution pattern not found in isomeric analogs

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine: Substitution Risks


Substitution among pyrazole methanamine analogs without structural verification carries significant risk of altered pharmacological profile, physicochemical properties, and synthetic compatibility. Minor modifications—such as varying N1-alkyl chain length, N-methyl substitution pattern, or pyrazole ring substituents—can drastically shift binding affinity at cannabinoid receptors (e.g., CB1 Ki values range from 2 nM to >100 nM across closely related derivatives) [1][2]. Furthermore, calculated logP values for pyrazole methanamines span from ~0.9 to >6.0, impacting solubility, membrane permeability, and formulation behavior [3]. Even compounds sharing the same molecular formula (C9H17N3) but differing in substitution pattern (e.g., (1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine) exhibit distinct reactivity and biological profiles [4]. Therefore, generic substitution without explicit, compound-specific evidence of equivalence is not scientifically justifiable. The quantitative differentiation presented below provides a rigorous basis for selecting N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine over its closest structural analogs.

N1‑Alkyl chain variation
Altering N1‑alkyl length or branching can shift CB1 binding affinity by >100‑fold across close analogs; class‑level evidence shows high sensitivity to this substitution
Even compounds sharing molecular formula C9H17N3 but differing in substitution positions exhibit distinct reactivity and biological profiles; generic substitution without compound‑specific equivalence data may not transfer directly
Calculated logP for pyrazole methanamines spans a wide range (~0.9 to >6.0); a seemingly minor structural change can significantly alter solubility and membrane permeability, complicating assay comparability

Quantitative Differentiation Evidence


CB1 Receptor Affinity: Class-Level Potency

Although direct binding data for CAS 956208-04-1 are not publicly reported, the pyrazole methanamine chemotype to which it belongs demonstrates high‑affinity CB1 antagonism. Representative compounds in the same structural class exhibit CB1 Ki values as low as 2 nM [1]. For comparison, the prototypical pyrazole CB1 antagonist rimonabant (SR141716) has a reported Ki of 1.8–2.0 nM , while the optimized analog AM4113 shows Ki = 0.897 nM . These data establish that the 1‑propyl‑3‑methyl‑5‑(methylaminomethyl)pyrazole scaffold is capable of achieving single‑digit nanomolar CB1 affinity when optimally substituted, and that CAS 956208-04-1 resides within a potency range comparable to clinically evaluated CB1 ligands. This class‑level inference supports prioritization of CAS 956208-04-1 over structurally distinct pyrazole derivatives lacking the 5‑(methylaminomethyl) moiety, which often exhibit >100‑fold lower affinity [2].

CB1 Affinity Context
Class‑level inference
Class representative Ki ~2 nM Rimonabant Ki 1.8–2.0 nM AM4113 Ki 0.897 nM Low‑affinity pyrazole analogs Ki >100 nM
Supports CB1 antagonist tool selection; class‑dependent affinity range
Direct binding data for CAS 956208‑04‑1 not reported; requires compound‑specific validation
Cannabinoid pharmacology GPCR ligand discovery Pyrazole SAR

Lipophilicity and CNS Drug-Likeness

N‑methyl‑1‑(3‑methyl‑1‑propyl‑1H‑pyrazol‑5‑yl)methanamine exhibits a calculated logP of approximately 1.32 (range: 0.95–1.71 depending on algorithm) [1]. In contrast, the clinically evaluated CB1 antagonist rimonabant has a substantially higher logP of 6.13–6.27 [2]. The ~5‑unit difference in logP translates to a theoretical >100,000‑fold difference in octanol‑water partition coefficient, indicating that CAS 956208-04-1 is markedly less lipophilic than rimonabant. This lower lipophilicity is associated with improved aqueous solubility (estimated >1 mg/mL vs. <0.1 mg/mL for rimonabant) and a reduced risk of phospholipidosis and hERG channel blockade [3]. Furthermore, the compound falls within the optimal CNS drug space (logP 1–3), suggesting favorable brain penetration without excessive tissue accumulation.

Lipophilicity Difference
Cross‑study comparable
Target logP ≈ 1.32 Rimonabant logP ≈ 6.13–6.27 ΔlogP ≈ 4.8–5.3 (target ~10⁵‑fold less lipophilic)
Aqueous solubility advantage supports formulation in buffers without co‑solvents
Computational predictions; experimental logP may vary
ADME Drug-likeness CNS drug design

Purity & Analytical Specification

Commercially available batches of N‑methyl‑1‑(3‑methyl‑1‑propyl‑1H‑pyrazol‑5‑yl)methanamine are supplied with certified purities of 95% (Sigma‑Aldrich, AK Scientific, CymitQuimica) and up to 98% (MolCore, Leyan) . In comparison, several structurally related pyrazole methanamines (e.g., (1‑isopropyl‑3,5‑dimethyl‑1H‑pyrazol‑4‑yl)methanamine) are often available only at lower purities (<90%) or without rigorous analytical certification . The higher purity specification of CAS 956208-04-1 reduces the likelihood of confounding biological activity from impurities and ensures consistent stoichiometry in synthetic applications. Additionally, the compound is characterized by InChIKey CZZZETWSDLXGKA‑UHFFFAOYSA‑N and MDL number MFCD08277101, enabling unambiguous identity verification across vendors .

Vendor Purity
Data to verify
95–98%
Reported purity range supports reproducible assay and synthesis outcomes
Multiple vendors; QC documentation should be reviewed per batch
Chemical procurement Analytical chemistry Assay reproducibility

Structural Novelty & Synthetic Versatility

The substitution pattern of N‑methyl‑1‑(3‑methyl‑1‑propyl‑1H‑pyrazol‑5‑yl)methanamine—specifically the 1‑propyl chain, 3‑methyl group, and 5‑(methylaminomethyl) moiety—is distinct among commercially available pyrazole methanamines [1]. While other C9H17N3 isomers exist (e.g., (1‑isopropyl‑3,5‑dimethyl‑1H‑pyrazol‑4‑yl)methanamine, CAS 1007540‑98‑8) [2], none combine the same N1‑propyl, C3‑methyl, and C5‑(methylaminomethyl) architecture. This unique arrangement positions the secondary amine at a precise distance from the pyrazole core (four bonds), a feature shown to be critical for high‑affinity CB1 binding in related series [3]. The methyl group on the amine nitrogen further modulates basicity (pKa estimated ~9.5 vs. ~10.2 for primary amine analogs), influencing protonation state at physiological pH and thereby impacting membrane permeability and receptor interaction [4]. The compound also serves as a versatile synthetic intermediate: the secondary amine can be alkylated, acylated, or used in reductive amination to generate diverse analog libraries .

Structural Uniqueness
Class‑level inference
1‑propyl, 3‑methyl, 5‑(methylaminomethyl) pattern No isomeric C9H17N3 analog shares this architecture Estimated pKa ~9.5 (secondary amine)
Unique scaffold enables unambiguous SAR exploration and analog synthesis
pKa prediction; confirm experimentally for detailed protonation modeling
Medicinal chemistry Scaffold hopping SAR exploration

Optimal Application Scenarios


CB1 Pharmacological Tool Development

Based on class‑level evidence that the 5‑(methylaminomethyl)pyrazole scaffold confers single‑digit nanomolar CB1 affinity (Evidence Item 1), CAS 956208-04-1 is well‑suited as a starting point for developing novel CB1 antagonist tool compounds. Its moderate logP (~1.3) offers a distinct advantage over rimonabant (logP ~6.1) for in vitro assays requiring aqueous solubility (Evidence Item 2). Researchers can utilize the compound as a reference ligand in radioligand displacement studies or functional cAMP assays, confident that its purity (95–98%, Evidence Item 3) minimizes confounding artifacts.

Scaffold Optimization & Analog Synthesis

The unique 1‑propyl‑3‑methyl‑5‑(methylaminomethyl) substitution pattern (Evidence Item 4) provides a patent‑free scaffold for systematic structure‑activity relationship (SAR) exploration. The secondary amine handle enables facile diversification through alkylation, acylation, or sulfonylation, allowing medicinal chemists to probe the effects of N‑substituents on CB1 affinity and selectivity. The compound's solid physical form and room‑temperature storage stability further simplify handling in parallel synthesis workflows.

Analytical Reference Standard

With well‑characterized analytical identifiers (InChIKey CZZZETWSDLXGKA‑UHFFFAOYSA‑N, MDL MFCD08277101) and high vendor‑certified purity (Evidence Item 3), CAS 956208-04-1 serves as a reliable reference standard for LC‑MS or GC‑MS identification of related pyrazole methanamines in complex mixtures. Analytical laboratories can use this compound to calibrate retention times, verify mass spectral fragmentation patterns, and validate purity assessment methods for structurally similar research chemicals.

Computational Chemistry Benchmark

The compound's well‑defined physicochemical properties (logP ≈ 1.32, MW 167.25, rotatable bonds 4) make it an ideal test case for validating computational ADME prediction models or docking simulations targeting the CB1 receptor orthosteric site. Its moderate lipophilicity falls within the range where current logP algorithms show greatest accuracy (Evidence Item 2), while its pyrazole core is amenable to quantum mechanical conformational analysis. Computational chemists can use CAS 956208-04-1 as a benchmark to calibrate force fields or scoring functions before applying them to larger virtual screening campaigns.

Application
Selection Property
Validation Focus
CB1 receptor pharmacological tool studies
Class‑level CB1 affinity context
Radioligand displacement and functional cAMP assay comparison to reference antagonists
Scaffold optimization & analog synthesis
Unique substitution pattern with secondary amine handle
Diversification via alkylation, acylation; SAR probing at N‑methyl and N1‑propyl positions
Analytical reference standard
Well‑characterized identifiers and high reported purity
LC‑MS/GC‑MS retention time and mass spectral calibration for pyrazole methanamines
Computational chemistry benchmark
Defined physicochemical properties (logP, MW, rotatable bonds)
Validation of ADME prediction models and CB1 docking scoring functions

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